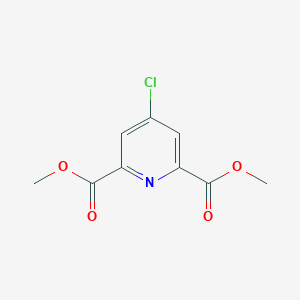

Dimethyl 4-chloropyridine-2,6-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-chloropyridine-2,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)6-3-5(10)4-7(11-6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXKYKHKNUFOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30285424 | |

| Record name | dimethyl 4-chloropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5371-70-0 | |

| Record name | 5371-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl 4-chloropyridine-2,6-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30285424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-Chloro-2,6-pyridinedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate

CAS Number: 5371-70-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-chloropyridine-2,6-dicarboxylate is a chemical compound with the CAS number 5371-70-0.[1][2][3][4][5][6] It serves as a crucial intermediate in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and dyestuffs.[4][7][8] Its molecular structure, featuring a chlorinated pyridine ring with two symmetrically placed methyl ester groups, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its known applications, with a focus on its utility in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical data sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5371-70-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₈ClNO₄ | [1][4][5] |

| Molecular Weight | 229.62 g/mol | [1][5] |

| Appearance | White to pale yellow solid/powder | [2][4][6] |

| Melting Point | 168°C | [3][6] |

| Boiling Point | 355°C | [3][6] |

| Density | 1.347 g/cm³ | [3][6] |

| Solubility | Slightly soluble in water | [2][3] |

| Storage Temperature | Room temperature, in a dry, dark, sealed place | [2] |

| InChI Key | NFXKYKHKNUFOKB-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl | [1] |

Spectroscopic Data

While detailed spectral data is proprietary to specific analyses, the structure of the final product from synthesis has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

| Technique | Purpose |

| ¹H NMR (400 MHz, CDCl₃) | Confirms the presence and arrangement of protons in the molecule. |

| ¹³C NMR (100 MHz, CDCl₃) | Confirms the carbon framework of the molecule. |

Synthesis and Experimental Protocols

This compound is synthesized from 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (chelidamic acid).[2][9] The process involves a deoxygenative chlorination followed by esterification.

Synthesis Workflow Diagram

Caption: A flowchart of the synthesis process.

Detailed Experimental Protocol

This protocol is based on a general procedure for the synthesis of the target compound.[2]

-

Reaction Setup: To a solution of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (2.5 g, 13.8 mmol) in chloroform (30 mL), slowly add phosphorus pentachloride (PCl₅, 11.8 g, 56.8 mmol).

-

Chlorination: The reaction mixture is heated to reflux and maintained for 3 days.

-

Esterification & Quenching: After the reflux period, the mixture is cooled to 0°C in an ice bath. Methanol is then added dropwise until the cessation of gas evolution, which indicates the reaction is quenched.

-

Stirring: The solution is subsequently stirred at room temperature for 2 hours.

-

Work-up:

-

The solution is concentrated under reduced pressure.

-

Saturated aqueous sodium bicarbonate (NaHCO₃) is added to the concentrate to adjust the pH to 7.

-

The organic layer is separated.

-

The separated organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under vacuum.[2]

-

-

Purification: The resulting residue is purified by column chromatography using an eluent mixture of cyclohexane and ethyl acetate (8:2 ratio).

-

Product Isolation: The purified fractions are combined and concentrated to afford this compound as a white solid (2.57 g, 93% yield).[2]

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules.[3][7] Its applications span various fields, including pharmaceuticals, materials science, and catalysis.[7]

-

Pharmaceutical Intermediates: It is a key building block for various pharmaceutical compounds.[4][7]

-

Ligand Synthesis: The compound is a precursor for C₂-symmetric chiral PyBox (pyridine-bis(oxazoline)) ligands, which are valuable in asymmetric catalysis.[9]

-

General Organic Synthesis: It is also used to synthesize dyes, pesticides, and polymers such as polycarbonates and polyurethanes.[7]

Role as a Chemical Intermediate

Caption: The central role of the title compound.

Safety and Hazards

The compound presents several hazards that require appropriate handling and personal protective equipment. The GHS hazard statements provide a clear warning of its potential effects.

| Hazard Information | GHS Code(s) | Description | Source(s) |

| Signal Word | Warning | ||

| Skin Irritation | H315 | Causes skin irritation. | [1] |

| Eye Irritation | H319 | Causes serious eye irritation. | [1] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |

| Harmful if Swallowed/Inhaled/In contact with skin | R20/21/22 | Harmful by inhalation, in contact with skin and if swallowed. | [3][6] |

| Precautionary Statements | P261, P305+P351+P338 | Avoid breathing dust/fume/gas/mist/vapors/spray. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Safety Phrases | S24/25, S36/37 | Avoid contact with skin and eyes. Wear suitable protective clothing and gloves. | [3][6] |

Conclusion

This compound is a high-value chemical intermediate with significant applications in diverse areas of chemical synthesis. Its well-defined synthesis protocol allows for high-yield production, making it readily accessible for research and industrial purposes. The presence of multiple reactive sites—the chloro group and two ester functionalities—provides chemists with a versatile scaffold for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and asymmetric catalysis. Proper adherence to safety protocols is essential when handling this compound due to its irritant properties.

References

- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5371-70-0 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound, CasNo.5371-70-0 Hangzhou KieRay Chem Co.,Ltd. China (Mainland) [kieraychem.lookchem.com]

- 5. chemscene.com [chemscene.com]

- 6. chemwhat.com [chemwhat.com]

- 7. alfa-industry.com [alfa-industry.com]

- 8. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Dimethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in the development of pharmaceuticals and other functional molecules. This document details two primary synthetic routes, including experimental protocols, reaction mechanisms, and quantitative data. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a practical resource for the laboratory synthesis of this important compound.

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyridine core serves as a valuable scaffold for the synthesis of a wide array of complex molecules with diverse biological activities. The presence of the chloro-substituent at the 4-position and the two methoxycarbonyl groups at the 2- and 6-positions provide multiple reaction sites for further chemical transformations, making it an important building block in the design of novel therapeutic agents and functional materials. This guide will explore the primary synthetic pathways to this key intermediate, providing detailed experimental procedures and comparative data to aid in its efficient laboratory preparation.

Synthetic Routes and Experimental Protocols

Two principal synthetic routes for the preparation of this compound are discussed herein:

-

Route 1: Synthesis from 4-Oxo-1,4-dihydro-2,6-pyridinedicarboxylic Acid (Chelidamic Acid)

-

Route 2: Synthesis from a Pyridine N-oxide Precursor

Route 1: Synthesis from Chelidamic Acid

This is a well-established two-step method that begins with the commercially available and relatively inexpensive chelidamic acid. The process involves a chlorination reaction followed by esterification.

Step 1: Synthesis of 4-chloropyridine-2,6-dicarbonyl dichloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid (1.0 eq) in chloroform is prepared.

-

Phosphorus pentachloride (PCl₅, 4.1 eq) is added portion-wise to the suspension.

-

The reaction mixture is heated to reflux and maintained for 3 days.

-

After cooling to room temperature, the excess PCl₅ and chloroform are removed under reduced pressure.

Step 2: Synthesis of this compound

-

The crude 4-chloropyridine-2,6-dicarbonyl dichloride from Step 1 is cooled to 0°C in an ice bath.

-

Methanol is added dropwise to the cooled residue until the evolution of gas ceases.

-

The solution is then stirred at room temperature for 2 hours.

-

The reaction mixture is concentrated under reduced pressure.

-

The pH of the residue is adjusted to 7 by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

-

The crude product is purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate, 8:2) to yield the final product as a white solid.[1]

| Parameter | Value | Reference |

| Starting Material | 4-Oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid | [1] |

| Reagents | Phosphorus pentachloride, Methanol | [1] |

| Solvent | Chloroform | [1] |

| Reaction Time | 3 days (Step 1), 2 hours (Step 2) | [1] |

| Reaction Temperature | Reflux (Step 1), 0°C to Room Temperature (Step 2) | [1] |

| Overall Yield | 93% | [1] |

Route 2: Synthesis from a Pyridine N-oxide Precursor

This alternative route involves the deoxygenative chlorination of a suitable pyridine N-oxide derivative to form the corresponding 4-chloropyridine derivative. This method can be advantageous depending on the availability of the starting materials.

-

Oxidation: Synthesis of dimethyl 2,6-pyridinedicarboxylate N-oxide from dimethyl 2,6-pyridinedicarboxylate using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

-

Chlorination: Deoxygenative chlorination of the N-oxide using a chlorinating agent like oxalyl chloride or phosphorus oxychloride (POCl₃) to yield this compound.

-

The 4-chloropyridine-2,6-dicarbonyl dichloride (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

-

The solution is cooled to 0°C.

-

Anhydrous methanol (2.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) are added dropwise.

-

The reaction is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction mixture is then washed with water, a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be further purified by chromatography or recrystallization.

Reaction Mechanisms and Visualizations

Mechanism of Chlorination (Route 1)

The reaction of 4-oxo-1,4-dihydro-2,6-pyridinedicarboxylic acid with phosphorus pentachloride is a complex process that results in the chlorination of the 4-position and the conversion of the carboxylic acid groups to acid chlorides. The mechanism likely involves the initial formation of a phosphate ester intermediate at the 4-oxo group, followed by nucleophilic attack by chloride.

Caption: Proposed mechanism for the chlorination of chelidamic acid.

Mechanism of Deoxygenative Chlorination (Route 2)

The deoxygenative chlorination of a pyridine N-oxide with a reagent like oxalyl chloride proceeds through the formation of an adduct, which then undergoes nucleophilic attack by a chloride ion at the 4-position of the pyridine ring, followed by the elimination of CO and CO₂.

Caption: Mechanism of deoxygenative chlorination of a pyridine N-oxide.

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound via Route 1.

Caption: General experimental workflow for the synthesis from chelidamic acid.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| Appearance | White solid |

| CAS Number | 5371-70-0 |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ ~8.3 (s, 2H, pyridine-H), ~4.0 (s, 6H, -OCH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~164 (C=O), ~150 (C-Cl), ~148 (C-N), ~125 (CH), ~53 (-OCH₃).

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has outlined two viable synthetic routes for the preparation of this compound. The method starting from chelidamic acid is well-documented and provides a high yield of the desired product. The alternative route via a pyridine N-oxide precursor offers a different strategic approach that may be advantageous in certain contexts. The provided experimental protocols, quantitative data, and mechanistic diagrams serve as a valuable resource for chemists in academic and industrial settings, facilitating the synthesis of this important chemical intermediate for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Molecular Structure of Dimethyl 4-chloropyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 4-chloropyridine-2,6-dicarboxylate is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its rigid, planar structure, featuring two ester functionalities and a reactive chlorine atom, makes it a valuable building block for the construction of more complex molecules, including pharmacologically active compounds and functional materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. While direct biological activity of this compound is not extensively documented, the significance of the pyridine-2,6-dicarboxylate scaffold in medicinal chemistry is discussed, highlighting its potential applications in drug discovery.

Molecular Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 5371-70-0[1] |

| Chemical Formula | C₉H₈ClNO₄[2] |

| Molecular Weight | 229.62 g/mol [1] |

| SMILES String | COC(=O)C1=CC(=CC(=N1)C(=O)OC)Cl[1] |

| InChI Key | NFXKYKHKNUFOKB-UHFFFAOYSA-N |

The molecule consists of a central pyridine ring substituted at the 4-position with a chlorine atom and at the 2- and 6-positions with methoxycarbonyl groups.

Caption: 2D representation of this compound.

Physicochemical Properties

The known physical and chemical properties of the compound are presented below.

| Property | Value |

| Physical State | Solid |

| Melting Point | 168 °C |

| Solubility | Slightly soluble in water |

| Appearance | White to off-white solid |

Synthesis

A common and effective method for the synthesis of this compound proceeds from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis involves two main steps: chlorination and esterification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

A representative experimental procedure for the synthesis starting from chelidamic acid is as follows:

-

Chlorination: Chelidamic acid is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step converts the hydroxyl group at the 4-position to a chlorine atom and the carboxylic acid groups to acyl chlorides, yielding 4-chloropyridine-2,6-dicarbonyl dichloride. The reaction is typically carried out in an inert solvent under reflux conditions.

-

Esterification: The resulting 4-chloropyridine-2,6-dicarbonyl dichloride is then treated with an excess of methanol. This reaction proceeds via nucleophilic acyl substitution, where methanol attacks the acyl chloride groups to form the corresponding methyl esters. The reaction is often performed at room temperature or with gentle heating.

-

Work-up and Purification: After the reaction is complete, the excess methanol and any volatile byproducts are removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel, to afford pure this compound as a white solid.

Spectroscopic and Crystallographic Data

Crystallographic Data

A crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 850875 .[1] This data provides definitive proof of the molecular structure and detailed information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two signals. A singlet for the two equivalent aromatic protons on the pyridine ring and a singlet for the six equivalent protons of the two methyl ester groups. The exact chemical shifts can vary depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Distinct signals are expected for the carbonyl carbons of the ester groups, the aromatic carbons of the pyridine ring (with different chemical shifts for the substituted and unsubstituted carbons), and the methyl carbons of the ester groups.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (229.62). Fragmentation may involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), or the chlorine atom.

Biological Activity and Applications in Drug Development

There is limited direct evidence in the scientific literature detailing the specific biological activities or signaling pathway modulation by this compound itself. However, the pyridine-2,6-dicarboxylate scaffold is a well-recognized privileged structure in medicinal chemistry and drug discovery.[3][4][5]

Derivatives of pyridine-2,6-dicarboxylic acid have been investigated for a wide range of biological activities, including:

-

Anticancer Activity: Some pyridine-2,6-dicarboxamide derivatives have shown the ability to stabilize G-quadruplex DNA, a structure implicated in cancer cell proliferation, suggesting potential as anticancer agents.[3]

-

Neuroprotective Effects: Certain metal chelators incorporating the pyridine-2,6-dicarboxamide scaffold have demonstrated neuroprotective properties in cellular models of neurodegenerative diseases.[3]

-

Antimicrobial Properties: Various derivatives have been screened for their bactericidal and fungicidal potential.[3]

Given these precedents, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. The chlorine atom at the 4-position is particularly useful as it can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse functional groups, allowing for the generation of libraries of new chemical entities for biological screening.

Caption: Role as a synthetic intermediate in drug discovery.

Conclusion

This compound is a well-characterized chemical compound with a defined molecular structure and accessible synthetic routes. While it may not possess significant intrinsic biological activity, its utility as a versatile synthetic intermediate is well-established. The presence of multiple reactive sites allows for its incorporation into a wide array of more complex molecules, making it a valuable tool for researchers and scientists in the field of drug development and materials science. Further exploration of the chemical space accessible from this starting material holds promise for the discovery of novel compounds with important biological and functional properties.

References

- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The wonderful world of pyridine-2,6-dicarboxamide based scaffolds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Dimethyl 4-chloropyridine-2,6-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dimethyl 4-chloropyridine-2,6-dicarboxylate (CAS No: 5371-70-0). Due to the limited availability of public experimental spectra, this document combines reported data for closely related analogs with expected spectral characteristics based on the compound's structure. It serves as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate.

Overview of Spectroscopic Data

The structural confirmation and purity assessment of this compound rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While full experimental datasets are not consistently available in the public domain, the following tables summarize the expected and observed spectral data based on available information for analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Expected) | δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | ~8.2-8.5 | s | 2H | H-3, H-5 |

| Methoxy-H | ~4.0 | s | 6H | 2 x -OCH₃ |

| ¹³C NMR (Expected) | δ (ppm) | Assignment |

| Carbonyl | ~164-166 | C=O |

| Pyridine C-Cl | ~150-152 | C-4 |

| Pyridine C-COOCH₃ | ~148-150 | C-2, C-6 |

| Pyridine C-H | ~125-128 | C-3, C-5 |

| Methoxy | ~53-55 | -OCH₃ |

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The data presented below is based on typical values for aromatic esters and chlorinated pyridines.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | ~1720-1740 | Strong |

| C=C/C=N Stretch (Aromatic Ring) | ~1560-1600 | Medium-Strong |

| C-O Stretch (Ester) | ~1250-1300 | Strong |

| C-Cl Stretch | ~700-800 | Medium-Strong |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium-Weak |

| C-H Stretch (Methyl) | ~2850-2960 | Medium-Weak |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound. For this compound (Molecular Formula: C₉H₈ClNO₄), the expected mass-to-charge ratios (m/z) are as follows.

| Ion | Expected m/z | Notes |

| [M]⁺ | 229.01 | Molecular ion (for ³⁵Cl isotope) |

| [M+H]⁺ | 230.02 | Protonated molecular ion (for ³⁵Cl isotope) |

| [M+Na]⁺ | 252.00 | Sodium adduct (for ³⁵Cl isotope) |

| Isotopic Peak [M+2]⁺ | 231.01 | Due to the presence of the ³⁷Cl isotope (approximately 32% of the abundance of the ³⁵Cl peak). |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses, based on standard practices for similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon atom. A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground in an agate mortar with about 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a quadrupole, time-of-flight (TOF), or ion trap mass analyzer is commonly used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. For positive ion mode, typical ESI source parameters might include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a source temperature of 100-150°C. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

The Versatile Cornerstone: A Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-chloropyridine-2,6-dicarboxylate is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis. Its unique structural features—a pyridine core activated by two electron-withdrawing methyl ester groups and a reactive chlorine atom at the 4-position—make it a versatile precursor for a wide array of complex molecules. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel pharmaceuticals, functional materials, and supramolecular assemblies. The strategic placement of its functional groups allows for selective transformations, including cross-coupling reactions and nucleophilic substitutions, opening avenues to diverse molecular architectures.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The following table summarizes its key characteristics.

| Property | Value |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| Appearance | White to yellow solid |

| CAS Number | 5371-70-0 |

| Purity | Typically ≥96-98% |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. |

| Solubility | Soluble in many common organic solvents. |

Synthesis of the Building Block

While commercially available, understanding the synthesis of this compound provides context for its reactivity and potential impurities. A common synthetic route starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).

A plausible synthetic pathway involves a two-step process:

-

Esterification: Chelidamic acid is first converted to its dimethyl ester, dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

-

Chlorination: The hydroxyl group is then replaced by a chlorine atom to yield the final product.

The following diagram illustrates the general synthetic workflow for related 4-substituted pyridine-2,6-dicarboxylates.

Caption: General synthesis and functionalization workflow.

Key Reactions and Applications

The reactivity of the chlorine atom at the 4-position of the pyridine ring is the cornerstone of this building block's utility. This section details its application in key organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in C-C and C-N bond formation, respectively, and are widely used in the synthesis of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the chloropyridine with a boronic acid or its ester. This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl compounds.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for the Suzuki coupling of chloropyridines.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., 2-5 mol% Pd(PPh₃)₄), and the base (2.0-3.0 eq.).

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for a Representative Suzuki Coupling:

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >85 (est.) |

Note: This data is estimated based on typical yields for similar reactions.

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the chloropyridine and a primary or secondary amine. This reaction is a powerful tool for synthesizing substituted anilines and other N-aryl compounds.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a representative procedure based on established methods for the Buchwald-Hartwig amination of chloropyridines.

Materials:

-

This compound

-

Amine (e.g., aniline or a primary/secondary alkylamine)

-

Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)

-

Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

-

To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

-

Add the solvent, followed by this compound and the amine.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

| Reactant 1 | Reactant 2 | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | Aniline | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu | Toluene | 110 | 16 | >80 (est.) |

Note: This data is estimated based on typical yields for similar reactions.

The following diagram illustrates the central role of this compound in accessing diverse compound classes through these key reactions.

Caption: Key reaction pathways from the title compound.

Supramolecular Chemistry and Macrocycle Synthesis

The rigid pyridine-2,6-dicarboxylate scaffold is a valuable component in supramolecular chemistry and the synthesis of macrocycles. The ester functionalities can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to the diacyl chloride. These derivatives are excellent precursors for the synthesis of macrocyclic polyamides and polyesters through condensation reactions with diamines and diols, respectively. The 4-position, functionalized through the reactions described above, allows for the introduction of specific recognition sites or physical properties into the macrocyclic structure.

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest in several fields:

-

Drug Discovery: The pyridine-2,6-dicarboxamide moiety is a known metal-chelating pharmacophore and is present in a number of bioactive molecules. The ability to easily diversify the 4-position of the pyridine ring allows for the rapid generation of compound libraries for screening against various biological targets.

-

Functional Materials: The rigid and predictable coordination geometry of the pyridine-2,6-dicarboxylate unit makes it an ideal ligand for the construction of metal-organic frameworks (MOFs). By modifying the 4-substituent, the porosity, surface area, and catalytic activity of the resulting MOFs can be fine-tuned for applications in gas storage, separation, and catalysis.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The well-established reactivity of the 4-chloro substituent in palladium-catalyzed cross-coupling reactions, combined with the potential for further modification of the ester groups, makes it an invaluable tool for researchers in drug discovery, materials science, and supramolecular chemistry. As the demand for novel and complex molecular architectures continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

Unlocking Potential: A Technical Guide to the Applications of Dimethyl 4-chloropyridine-2,6-dicarboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 4-chloropyridine-2,6-dicarboxylate stands as a versatile scaffold in organic synthesis, offering a gateway to a diverse array of functional molecules. Its inherent reactivity, stemming from the chloro-substituent and two ester groups on a pyridine core, makes it a valuable precursor for developing novel compounds with significant potential in medicinal chemistry, agrochemicals, materials science, and catalysis. This technical guide provides an in-depth exploration of the potential applications of its derivatives, supported by experimental insights and quantitative data.

Core Compound Profile

Chemical Structure:

IUPAC Name: this compound

CAS Number: 5371-70-0[1]

Key Reactive Sites: The 4-position chloro group is susceptible to nucleophilic substitution, while the ester functionalities at the 2- and 6-positions can be readily hydrolyzed to carboxylic acids or converted to amides, hydrazides, and other derivatives. The pyridine nitrogen can also participate in coordination chemistry.

I. Medicinal Chemistry: Targeting Enzymes with Precision

Derivatives of this compound have emerged as potent enzyme inhibitors, showcasing their potential in the development of novel therapeutics. A particularly promising avenue is the synthesis of pyridine-2,6-dicarboxamide derivatives bearing sulfonamide groups, which have demonstrated significant inhibitory activity against carbonic anhydrases (CAs) and cholinesterases (ChEs).[2][3]

A. Carbonic Anhydrase and Cholinesterase Inhibitors

Synthesis Pathway:

A key synthetic intermediate, 4-chloropyridine-2,6-dicarbonyl dichloride, can be prepared from this compound. This diacid chloride is then reacted with various aminobenzenesulfonamides to yield the target pyridine-2,6-dicarboxamide-based sulfonamides.[2][3][4]

Inhibitory Activity:

The synthesized compounds have shown impressive inhibitory profiles against human carbonic anhydrase isoforms (hCA I and hCA II) and cholinesterases (AChE and BuChE).

| Compound Type | Target Enzyme | IC₅₀ Range (nM) | Reference Compound | Reference IC₅₀ (nM) |

| Pyridinedicarboxamide-based sulfonamides | hCA I | 12.8–37.6 | Acetazolamide | 32.1 |

| Pyridinedicarboxamide-based sulfonamides | hCA II | 17.8–46.7 | Acetazolamide | 51.0 |

| Pyridinedicarboxamide-based sulfonamides | AChE | 98.4–197.5 | Rivastigmine | 60.2 |

| Pyridinedicarboxamide-based sulfonamides | BuChE | 82.2–172.7 | Rivastigmine | 14.0 |

Table 1: In vitro inhibitory activity of pyridine-2,6-dicarboxamide sulfonamide derivatives.[2][3]

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

Sulfonamide-based inhibitors are known to coordinate to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[5]

B. Experimental Protocol: Synthesis of Pyridine-2,6-dicarboxamide Sulfonamides

This protocol outlines the general synthesis of pyridine-2,6-dicarboxamide derivatives from pyridine-2,6-dicarbonyl dichloride.

II. Agrochemicals: Novel Herbicides with Auxin-Mimicking Activity

Pyridine carboxylic acid derivatives have a long history of use as herbicides.[3] Their mode of action involves mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized growth that is ultimately fatal to the plant.[6]

A. Mode of Action

At high concentrations, these synthetic auxins cause a cascade of detrimental effects in susceptible broadleaf plants, including:

-

Cell Elongation and Division Disruption: Leading to twisted and contorted growth.[6]

-

Ethylene Production: Inducing senescence and leaf drop.

-

Abscisic Acid (ABA) Accumulation: Inhibiting growth and promoting stomatal closure.[6]

This ultimately results in the death of the weed.

Signaling Pathway: Auxin Mimicry by Pyridine Carboxylate Herbicides

B. Synthesis of Herbicidal Derivatives

The ester groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to various herbicidally active analogs such as other esters, amides, and thioesters.[7]

III. Materials Science: Building Blocks for High-Performance Polymers

The difunctional nature of this compound derivatives, particularly the corresponding diacid chloride, makes them excellent monomers for the synthesis of polyesters and polyamides through polycondensation reactions. The incorporation of the pyridine ring into the polymer backbone can impart unique properties such as enhanced thermal stability, specific solubility characteristics, and the potential for metal coordination.

A. Polyester Synthesis

Pyridine-based polyesters can be synthesized by reacting 4-chloropyridine-2,6-dicarbonyl dichloride with various diols.

Experimental Protocol: General Polyester Synthesis

B. Polyamide Synthesis

Similarly, polyamides can be synthesized by reacting 4-chloropyridine-2,6-dicarbonyl dichloride with diamines.

IV. Catalysis: Ligands for Advanced Chemical Transformations

The pyridine-2,6-dicarboxylate framework is an effective ligand scaffold in coordination chemistry. The nitrogen atom and the carbonyl oxygens of the ester or amide groups can chelate to a metal center, forming stable complexes with catalytic activity.

A. Palladium-Catalyzed Cross-Coupling Reactions

Derivatives of this compound can be used to synthesize ligands for palladium catalysts, which are highly effective in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[8][9]

Conclusion

This compound is a highly versatile and valuable starting material. Its derivatives have demonstrated significant potential across multiple scientific disciplines. In medicinal chemistry, they offer a scaffold for potent enzyme inhibitors. In the agrochemical sector, they provide a basis for the development of effective herbicides. In materials science, they serve as robust building blocks for high-performance polymers. Finally, in catalysis, they can be transformed into sophisticated ligands for facilitating crucial organic transformations. Further exploration and functionalization of this core structure are poised to unlock even more innovative applications in the future.

References

- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pleiades.online [pleiades.online]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate: Suppliers, Purity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyestuffs. This document details commercially available suppliers, their stated purity levels, and provides in-depth experimental protocols for its synthesis, purification, and analysis, compiled from established chemical literature.

Commercial Availability and Purity

A variety of chemical suppliers offer this compound, with purity levels typically ranging from 96% to over 99%. The selection of a supplier may depend on the required purity for a specific application, with higher purity grades being essential for applications such as reference standards and GMP-regulated manufacturing. Below is a summary of some commercially available sources and their specified purities.

| Supplier | Stated Purity |

| MedChemExpress | 99.21% (by HPLC) |

| Hangzhou KieRaychem Co.,Ltd. | 99% |

| Sigma-Aldrich | 98%[1] |

| Thermo Fisher Scientific | 97%[2] |

| Henan Alfa Chemical Co., Ltd | ≥97%[3] |

| ChemScene | ≥96%[4] |

| Dideu Industries Group Limited | 99.00%[5] |

Synthesis and Purification Protocols

The synthesis of this compound is most commonly achieved through the esterification of 4-chloropyridine-2,6-dicarboxylic acid. The following protocols are based on established methods for the synthesis of similar pyridine dicarboxylates.

Synthesis via Acid Chloride Formation

This robust method involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride, followed by reaction with methanol.

Materials:

-

4-chloropyridine-2,6-dicarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous methanol

-

Anhydrous dichloromethane (DCM) or chloroform

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Acid Chloride: In a dry round-bottom flask under an inert atmosphere, suspend 4-chloropyridine-2,6-dicarboxylic acid in anhydrous dichloromethane. Add a catalytic amount of dimethylformamide (DMF) (1-2 drops). Slowly add an excess of thionyl chloride (approximately 2.2 equivalents) to the suspension at room temperature with stirring.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress of the reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Esterification: To the crude acid chloride, add an excess of anhydrous methanol at 0 °C (ice bath). Stir the mixture at room temperature for 1-2 hours.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Methanol or Ethanol

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of hot methanol or ethanol.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. The product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to obtain pure this compound.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

Instrumentation and Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). A typical gradient could be 10-90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

Sample Preparation:

Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A singlet for the two equivalent aromatic protons on the pyridine ring.

-

A singlet for the six protons of the two equivalent methyl ester groups.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

Signals for the carbonyl carbons of the ester groups.

-

Signals for the carbons of the pyridine ring (three distinct signals due to symmetry).

-

A signal for the methyl carbons of the ester groups.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Caption: A typical workflow for the synthesis and characterization of this compound.

References

- 1. 2,6-Dimethyl 4-chloropyridine-2,6-dicarboxylate | C9H8ClNO4 | CID 237845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]

- 3. Pyridine-2,6-dicarboxylic acid(499-83-2) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

In-Depth Technical Guide: Safety and Handling of Dimethyl 4-chloropyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Dimethyl 4-chloropyridine-2,6-dicarboxylate, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines the known hazards, handling procedures, and disposal methods, and includes a plausible experimental protocol for its synthesis based on established chemical principles.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key quantitative data is presented in the table below.

| Property | Value |

| CAS Number | 5371-70-0 |

| Molecular Formula | C₉H₈ClNO₄ |

| Molecular Weight | 229.62 g/mol |

| Appearance | Solid |

| Storage Temperature | Room temperature, sealed in a dry, dark place |

Safety and Hazard Information

Based on available safety data sheets, this compound is classified as a hazardous substance. The primary hazards are skin and eye irritation, with a potential for respiratory irritation.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Adherence to the following precautionary statements is crucial to ensure safe handling:

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

A comprehensive safe handling workflow is illustrated below:

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a doctor.

-

In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.

Fire-Fighting Measures and Accidental Release

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.

-

Accidental Release: Avoid dust formation. Wear personal protective equipment, including chemical-impermeable gloves and a self-contained breathing apparatus if necessary. Ensure adequate ventilation and remove all sources of ignition.

Experimental Protocols: Plausible Synthesis Route

Step 1: Synthesis of 4-Chloropyridine-2,6-dicarboxylic Acid

This step can be adapted from procedures for similar halogenated pyridine dicarboxylic acids. A potential starting material is chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which can be chlorinated.

Materials:

-

Chelidamic acid

-

Thionyl chloride (SOCl₂) or a similar chlorinating agent

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, suspend chelidamic acid in an anhydrous solvent.

-

Slowly add an excess of thionyl chloride to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, LC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess thionyl chloride with a suitable reagent (e.g., slow addition to ice water).

-

The product, 4-chloropyridine-2,6-dicarboxylic acid, may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Esterification of 4-Chloropyridine-2,6-dicarboxylic Acid

The synthesized dicarboxylic acid can then be esterified to yield the final product. A common method for this transformation is the Fischer-Speier esterification.

Materials:

-

4-Chloropyridine-2,6-dicarboxylic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or another acid catalyst

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Extraction and purification equipment

Procedure:

-

Suspend 4-chloropyridine-2,6-dicarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

-

With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography if necessary.

The overall proposed synthetic workflow is depicted below:

Applications in Drug Development and Research

Pyridine-2,6-dicarboxylate derivatives are recognized as important scaffolds in medicinal chemistry due to their ability to act as ligands for metal ions and their diverse biological activities. The introduction of a chlorine atom at the 4-position can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.

While specific examples of drugs synthesized directly from this compound are not extensively documented in publicly available literature, it is positioned as a valuable intermediate for the synthesis of more complex molecules. Its potential applications lie in the development of:

-

Bioactive Molecules: The dicarboxylate functionality allows for further derivatization to create a library of compounds for screening against various biological targets.

-

Chemical Probes: Functionalization of the pyridine ring or the ester groups can lead to the development of probes for studying biological systems.

-

Agrochemicals: Pyridine derivatives are a common motif in herbicides and pesticides.

The general role of this compound as a building block in a synthetic pathway is illustrated below:

Conclusion

An In-depth Technical Guide to Dimethyl 4-chloropyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 4-chloropyridine-2,6-dicarboxylate, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its physicochemical properties, synthesis protocols, spectroscopic data, and key applications, presenting a valuable resource for researchers and professionals in related fields.

Core Compound Information

This compound is a substituted pyridine derivative with the chemical formula C₉H₈ClNO₄. It serves as a crucial building block in the synthesis of more complex molecules due to the reactivity of the chloro-substituent and the ester functionalities.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5371-70-0 | [2] |

| Molecular Formula | C₉H₈ClNO₄ | [1][2][3] |

| Molecular Weight | 229.62 g/mol | [1][3] |

| Appearance | White to yellow solid | [3] |

| Solubility | Slightly soluble in water. | --- |

| Storage | Store at room temperature in a dry, dark place. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound starts from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). The synthesis involves a two-step process: esterification of the carboxylic acids followed by chlorination of the hydroxyl group.

Step 1: Esterification of Chelidamic Acid to Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

This procedure is adapted from the synthesis of similar pyridine dicarboxylates.

Materials:

-

Chelidamic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Suspend chelidamic acid in anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.

-

Purify the product by recrystallization or column chromatography.

Figure 1: Esterification of Chelidamic Acid.

Step 2: Chlorination of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

This step is a standard conversion of a hydroxyl group to a chloro group on a pyridine ring.

Materials:

-

Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Ice bath

-

Apparatus for working under inert atmosphere

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve Dimethyl 4-hydroxypyridine-2,6-dicarboxylate in a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride or phosphorus oxychloride dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and carefully quench the excess chlorinating agent by slowly adding it to ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Figure 2: Chlorination to Final Product.

Spectroscopic Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound would be consistent with its structure.[3] The expected signals would be:

-

A singlet for the two equivalent protons on the pyridine ring (H-3 and H-5).

-

A singlet for the six equivalent protons of the two methyl ester groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the molecule:

-

Signals for the carbonyl carbons of the ester groups.

-

Signals for the carbons of the pyridine ring (C-2, C-6; C-3, C-5; and C-4).

-

A signal for the methyl carbons of the ester groups.

Infrared (IR) Spectroscopy

The FTIR spectrum of the related 2,6-pyridinedicarboxylic acid ligand shows a broad band for the O-H stretching vibrations of the carboxylate groups in the 3200-3000 cm⁻¹ range and a strong absorption at 1689 cm⁻¹ attributed to the C=O (carbonyl) vibration.[4] For this compound, one would expect to see:

-

Strong C=O stretching vibrations for the ester groups.

-

C-O stretching vibrations.

-

Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring.

-

A C-Cl stretching vibration.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (229.62 g/mol ). The fragmentation pattern would likely involve the loss of the methyl ester groups or the chlorine atom.

Applications

This compound is a valuable intermediate in several fields:

Pharmaceutical Synthesis

This compound serves as a precursor for various active pharmaceutical ingredients.[5] The pyridine-2,6-dicarboxylate scaffold is a known structural motif in various biologically active molecules.

Materials Science and Supramolecular Chemistry

The pyridine nitrogen and the carboxylate groups are excellent coordination sites for metal ions. This makes this compound and its derivatives useful as ligands in the synthesis of coordination polymers and metal-organic frameworks (MOFs). Specifically, it has been used in the synthesis of ligands for lanthanide complexes, which have applications in near-infrared luminescence.

Agrochemicals and Dyes

It is also utilized as an intermediate in the manufacturing of certain agrochemicals and dyes.[5]

Figure 3: Applications of the Core Compound.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a key chemical intermediate with a well-defined synthesis route and a growing number of applications. Its utility in the synthesis of pharmaceuticals, advanced materials, and other specialty chemicals underscores its importance in modern chemical research and development. Further exploration of its reactivity and coordination chemistry is likely to uncover new and valuable applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Complexes using Dimethyl 4-chloropyridine-2,6-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel metal complexes utilizing Dimethyl 4-chloropyridine-2,6-dicarboxylate as a versatile ligand. The protocols outlined below are designed to be adaptable for the synthesis of a variety of coordination compounds, including discrete molecular complexes and metal-organic frameworks (MOFs). The methodologies are based on established synthetic routes for analogous pyridine-dicarboxylate ligands and can be tailored to specific research needs.

Introduction

This compound is a functionalized pyridine-based ligand that offers multiple coordination sites for the construction of metal complexes. The pyridine nitrogen and the two ester carbonyl oxygens can act as a tridentate chelating ligand. The presence of a chloro-substituent at the 4-position of the pyridine ring provides a site for potential post-synthetic modification, which is of significant interest in the development of functional materials and targeted therapeutics. Metal complexes derived from pyridine-dicarboxylate ligands have shown promise in various fields, including catalysis, materials science, and medicinal chemistry due to their unique electronic and structural properties.

General Synthetic Approaches

The synthesis of metal complexes with this compound can be broadly categorized into two primary methods:

-

Conventional Solution Synthesis: This method involves the reaction of the ligand and a metal salt in a suitable solvent at or near room temperature, or with gentle heating. It is typically used for the synthesis of discrete molecular complexes.

-

Solvothermal/Hydrothermal Synthesis: This technique employs elevated temperatures and pressures in a sealed reaction vessel. It is a common method for the synthesis of crystalline, extended structures like metal-organic frameworks (MOFs).

Experimental Protocols

Protocol 1: General Synthesis of a Discrete Metal Complex via Solution Method

This protocol describes a general procedure for the synthesis of a metal complex with this compound in solution.

Materials:

-

This compound

-

Metal(II) or Metal(III) salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(OAc)₂, Zn(ClO₄)₂, FeCl₃)

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Ligand Dissolution: Dissolve this compound (1 mmol) in the chosen solvent (20 mL) in a round-bottom flask with stirring. Gentle heating may be applied to aid dissolution.

-

Metal Salt Addition: In a separate flask, dissolve the metal salt (0.5 mmol for a 2:1 ligand-to-metal ratio, or 1 mmol for a 1:1 ratio) in the same solvent (10 mL).

-

Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

-

Reaction Monitoring: The reaction mixture may change color upon complex formation. Stir the reaction for 2-24 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: If a precipitate forms, collect the solid by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum. If no precipitate forms, the product can be crystallized by slow evaporation of the solvent, or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.

-

Characterization: Characterize the resulting complex using techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction if suitable crystals are obtained.

Caption: Workflow for solvothermal synthesis of MOFs.

Data Presentation

The following tables summarize expected quantitative data based on the synthesis of similar metal-pyridine-dicarboxylate complexes. Actual results may vary depending on the specific metal and reaction conditions used.

Table 1: Typical Reaction Conditions and Yields

| Metal Salt | Ligand:Metal Ratio | Solvent | Method | Temperature (°C) | Time (h) | Typical Yield (%) |

| Cu(OAc)₂ | 2:1 | Methanol | Solution | 60 | 12 | 60-80 |

| Zn(NO₃)₂·6H₂O | 1:1 | DMF | Solvothermal | 100 | 48 | 50-70 |

| CoCl₂ | 2:1 | Ethanol | Solution | 25 | 24 | 70-90 |

| Ni(NO₃)₂·6H₂O | 1:1 | DEF | Solvothermal | 120 | 72 | 40-60 |

Table 2: Expected Spectroscopic Data

| Technique | Key Feature | Expected Shift/Range | Interpretation |

| FT-IR | C=O stretch (ester) | 1720-1740 cm⁻¹ | Free ligand C=O stretch. |

| C=O stretch (coord.) | 1650-1680 cm⁻¹ | Shift upon coordination to metal. | |

| M-N stretch | 400-500 cm⁻¹ | Formation of metal-nitrogen bond. | |

| M-O stretch | 300-400 cm⁻¹ | Formation of metal-oxygen bond. | |

| ¹H NMR | Pyridine protons | δ 8.0-8.5 ppm | Shift upon coordination. |

| Methyl protons | δ 3.9-4.1 ppm | May show slight shift. | |

| UV-Vis | Ligand π→π* | 270-290 nm | Intraligand electronic transition. |

| d-d transitions | 500-800 nm | For transition metal complexes. |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated fume hood.

-

Metal salts can be toxic and should be handled with care.

-

Solvothermal reactions involve high pressures and temperatures; ensure the autoclave is in good condition and used according to the manufacturer's instructions.

-

Refer to the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The protocols and data presented here provide a solid foundation for researchers to begin synthesizing and exploring the properties of novel metal complexes based on this compound. The versatility of this ligand, coupled with the adaptability of the synthetic methods, opens up a wide range of possibilities for creating new materials with tailored functionalities for applications in catalysis, drug delivery, and materials science.

Application Notes and Protocols: Dimethyl 4-chloropyridine-2,6-dicarboxylate in Catalysis Research

For Researchers, Scientists, and Drug Development Professionals